5-Chlorosalicylic acid
Overview
Description
5-Chlorosalicylic acid, also known as 5-chloro-2-hydroxybenzoic acid, is a chlorine-substituted derivative of salicylic acid. It is a monohydroxybenzoic acid where the hydrogen at position 5 is replaced by chlorine. This compound is known for its pharmaceutical importance and its role in various scientific research applications .
Mechanism of Action
Target of Action
5-Chlorosalicylic acid (5ClSA) is a chlorine-substituted derivative of salicylic acid (SA). The primary targets of 5ClSA are similar to those of SA, which include COX-1 and COX-2 enzymes . These enzymes play a crucial role in the conversion of arachidonic acid to precursors of prostaglandins and thromboxanes .
Mode of Action
5ClSA, like SA, directly and irreversibly inhibits COX-1 and COX-2 . This inhibition decreases the formation of pro-inflammatory prostaglandins, thereby exhibiting analgesic and anti-inflammatory activity . Additionally, 5ClSA exhibits a unique photophysical behavior characterized by an excited-state intramolecular proton transfer (ESIPT) reaction .
Biochemical Pathways
The inhibition of COX-1 and COX-2 enzymes by 5ClSA affects the arachidonic acid pathway , leading to a decrease in the production of pro-inflammatory prostaglandins . This action is beneficial in conditions like rheumatic diseases .
Pharmacokinetics
Its parent molecule, sa, is known to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine
Result of Action
The inhibition of COX-1 and COX-2 enzymes by 5ClSA results in decreased production of pro-inflammatory prostaglandins, leading to analgesic and anti-inflammatory effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5ClSA. For instance, the ESIPT reaction exhibited by 5ClSA is influenced by the solvent environment . Additionally, factors such as pH and temperature could potentially affect the stability and efficacy of 5ClSA, although specific studies on these aspects are lacking.
Biochemical Analysis
Biochemical Properties
It plays a role in biochemical reactions, particularly in the context of its inhibitory activity on these enzymes .
Cellular Effects
In cellular processes, 5-Chlorosalicylic acid has been found to have significant effects. For instance, it has been reported to induce rapid inhibition of mitochondrial electron transport and oxidative phosphorylation in tobacco cells . Furthermore, it has been found to deplete total cellular ATP levels .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to exert effects at the molecular level. Additionally, it exhibits an Excited-State Intramolecular Proton Transfer (ESIPT) reaction, generating a phototautomer .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Chlorosalicylic acid can be synthesized through several methods:
Reimer-Tiemann Synthesis: This method involves the reaction of p-chlorophenol with alkaline potassium hydroxide and carbon tetrachloride at 140°C in a sealed tube for 5-6 hours.
Kolbe Synthesis: This method uses sodium p-chlorophenate and carbon dioxide, although it yields relatively poor results.
Chlorination of Salicylic Acid: Salicylic acid is dissolved in an organic solvent and heated to 100-150°C.
Industrial Production Methods: An improved industrial method involves adding salicylic acid to an organic solvent, heating to 80-130°C, and passing chlorine gas through the solution. The reaction mixture is then cooled and filtered to obtain this compound with high purity .
Types of Reactions:
Substitution Reactions: this compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or quinones.
Reduction Products: Reduction can yield alcohols or other reduced forms of the compound.
Scientific Research Applications
5-Chlorosalicylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Salicylic Acid: The parent compound of 5-chlorosalicylic acid, known for its use in acne treatment and as an anti-inflammatory agent.
4-Chlorosalicylic Acid: Another chlorine-substituted derivative with similar properties but different reactivity due to the position of the chlorine atom.
2-Hydroxybenzoic Acid:
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at position 5 enhances its reactivity and makes it a valuable compound in various applications .
Properties
IUPAC Name |
5-chloro-2-hydroxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBASRXWGAGQDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059806 | |
Record name | Benzoic acid, 5-chloro-2-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321-14-2 | |
Record name | 5-Chlorosalicylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=321-14-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chlorosalicylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000321142 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-CHLOROSALICYLIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30111 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 5-chloro-2-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 5-chloro-2-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chlorosalicylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.714 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-CHLOROSALICYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2YFG68VCZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary pharmacological activities of 5-chlorosalicylic acid?
A1: this compound exhibits anti-inflammatory, analgesic, and antipyretic properties. [, , , ] It is a metabolite of several drugs, including meseclazone and seclazone, and is thought to contribute significantly to their pharmacological effects. [, , , , ]
Q2: How does this compound exert its anti-inflammatory effects?
A2: While its exact mechanism of action is not fully elucidated, this compound, similar to other non-steroidal anti-inflammatory drugs, may act by inhibiting prostaglandin synthesis. [, , ] Research suggests it inhibits platelet aggregation induced by collagen and adenosine diphosphate (ADP), further contributing to its anti-inflammatory action. []
Q3: Does this compound have a longer half-life in humans compared to rats and dogs?
A4: Yes, studies show the half-life of this compound in humans is approximately 33 hours, which is longer than the observed half-lives of around 18 hours in rats and 12 hours in beagle hounds. []
Q4: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C7H5ClO3, and its molecular weight is 172.57 g/mol. []
Q5: What spectroscopic techniques have been employed to characterize the structure of this compound?
A6: Several techniques, including UV spectroscopy, IR spectroscopy, and NMR spectroscopy, have been used to confirm the structure of this compound. [, , ] These methods provide information about the functional groups and their arrangement within the molecule.
Q6: How does the presence of the chlorine atom at the 5th position influence the properties of this compound compared to salicylic acid?
A7: The chlorine atom, being electron-withdrawing, influences the electronic distribution within the molecule, impacting properties like acidity, reactivity, and intermolecular interactions. [, ] Studies demonstrate that the chlorine substitution can affect the excited-state intramolecular proton transfer (ESIPT) process, making it less favorable in this compound compared to salicylic acid. []
Q7: How do different solvents affect the stability and properties of this compound complexes?
A8: Research using various solvent systems, including water, methanol, acetonitrile, and propanol-water mixtures, has been conducted to evaluate the stability and characteristics of this compound and its metal complexes. [, , ] The choice of solvent can influence complex formation, stability constants, and spectroscopic properties.
Q8: How does this compound interact with metal ions to form complexes?
A9: this compound acts as a bidentate ligand, coordinating to metal ions like Cr(III), Fe(III), Fe(II), Ni(II), Cu(II), Pb(II), and Zn(II) through its carboxylate and hydroxyl groups. [, , ] This interaction forms stable metal complexes with diverse structural motifs and potential applications. [, , ]
Q9: Does the structure of the ion-exchange fiber influence the binding and release of this compound?
A10: Yes, the framework and ion-exchange groups present in the fiber significantly impact the binding and release characteristics of this compound. [] Studies show that stronger binding occurs with weak base (vinylpyridine) anion-exchange fibers, indicating a role for both electrostatic and hydrophobic interactions in the binding process. [] The release of this compound is also affected by the fiber structure and the concentration of the extracting electrolyte. []
Q10: What is the effect of chitosan and this compound on the total phenolic content of grapes and wine?
A11: Research has shown that while this compound, alone or in combination with chitosan, did not significantly impact the total phenolic content of grapes, it led to a reduction in the extraction of total phenolics into wine during vinification. [] This reduction was associated with a decrease in wine quality index, suggesting a potential negative impact on wine quality. []
Q11: Can this compound induce resistance in plants against fungal diseases?
A12: Yes, studies have shown that this compound can elicit defense responses in various plants, such as grapes and cucumbers, leading to enhanced resistance against fungal pathogens like Botrytis cinerea and Colletotrichum lagenarium. [, ] The induced resistance is associated with a primed state in the plant, leading to a faster and stronger defense response upon pathogen attack. [, ]
Q12: How effective is this compound in suppressing Botrytis bunch rot in Chardonnay grapevines?
A13: Field trials demonstrated that applications of this compound, alone or in combination with the fungal antagonist Ulocladium oudemansii, significantly reduced Botrytis bunch rot severity in Chardonnay grapes. [] The combination treatment provided more effective control compared to either agent alone, highlighting the potential of integrated approaches for disease management. []
Q13: Can this compound be used to induce systemic acquired resistance (SAR) in tomato plants against root-knot nematodes?
A14: Yes, research indicates that pretreatment of tomato plants with this compound can induce resistance against the root-knot nematode Meloidogyne incognita. [] This induced resistance is associated with a reduction in nematode galls, egg masses, and egg numbers, suggesting a systemic defense response in the plant. []
Q14: What is known about the toxicity of this compound?
A15: While this compound exhibits pharmacological activities, it's important to note that at high doses, it can be ulcerogenic in rats. [] Furthermore, its LD50 in non-fasted rats is significantly lower than that of its prodrug meseclazone, suggesting a higher potential for toxicity. []
Q15: Does the presence of this compound and its degradation products in water pose ecological risks?
A16: A study investigating the presence of niclosamide (which degrades to this compound) and its degradation products in Wucheng waters within the Poyang Lake Basin in China revealed the presence of this compound at concentrations ranging from 0.000 to 0.019 μg/L. [] While these levels were relatively low, ecological risk assessment using mixed risk quotient (MRQ) calculations indicated a moderate risk to sensitive aquatic organisms, including algae, invertebrates, and fish. [] This finding highlights the importance of monitoring the environmental fate and potential ecological impact of this compound.
Q16: What analytical methods are used to detect and quantify this compound in various matrices?
A17: Several analytical techniques are employed for the detection and quantification of this compound. These include high-performance liquid chromatography (HPLC) [, ], often coupled with UV/visible detection [, ] or mass spectrometry (MS) [], and liquid chromatography-mass spectrometry/mass spectrometry (LC-MS/MS). [] The choice of method depends on the matrix, required sensitivity, and the presence of other compounds that might interfere with the analysis.
Q17: How does the formulation of this compound affect its bioavailability and efficacy?
A17: Although specific formulation details for this compound are not extensively discussed in the provided research, it's important to note that formulation plays a crucial role in drug delivery and can significantly influence bioavailability and therapeutic efficacy. Factors such as particle size, solubility, stability, and release kinetics can be modulated through various formulation strategies to optimize drug performance.
Q18: How is this compound metabolized in the body?
A19: Following absorption, this compound is primarily metabolized through conjugation reactions, such as glucuronidation and glycine conjugation. [] These metabolic pathways convert this compound into more water-soluble metabolites, which are then readily excreted from the body, mainly through urine. []
Q19: What is the historical context of this compound in pharmaceutical research?
A20: this compound has a history of investigation dating back several decades, particularly in the context of its use as a metabolite of various pharmaceutical compounds, including meseclazone and seclazone. [, , , , ] Early studies focused on its pharmacological activities, primarily its anti-inflammatory, analgesic, and antipyretic properties. [, , , ] Over the years, research has expanded to explore its interactions with biological systems, including its metabolism, toxicity, and potential environmental impact. [, ]
Q20: Are there alternative compounds with similar activities to this compound?
A21: Yes, there are several other compounds, including other salicylate derivatives like acetylsalicylic acid (aspirin) and non-salicylate NSAIDs like phenylbutazone and indomethacin, which possess comparable anti-inflammatory, analgesic, and antipyretic properties. [] The choice of therapeutic agent often depends on factors such as efficacy, safety profile, patient tolerance, and cost.
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